molecular formula C7H8BrNO B176453 4-(Bromomethyl)-2-methoxypyridine CAS No. 120277-15-8

4-(Bromomethyl)-2-methoxypyridine

Cat. No.: B176453
CAS No.: 120277-15-8
M. Wt: 202.05 g/mol
InChI Key: ROPDTLJSDLQQGZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxypyridine is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromomethyl group (-CH2Br) attached to the fourth position and a methoxy group (-OCH3) attached to the second position of the pyridine ring

Scientific Research Applications

4-(Bromomethyl)-2-methoxypyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the synthesis of functional materials, such as polymers and ligands for metal complexes.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of “4-(Bromomethyl)-2-methoxypyridine” would depend on its application. For instance, if used as an intermediate in organic synthesis, its bromomethyl group could act as a leaving group in nucleophilic substitution reactions .

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause burns and eye damage, and may be harmful if inhaled or swallowed . Proper safety measures should be taken when handling such compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine. One common method is the bromomethylation of 2-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:

2-Methoxypyridine+NBSAIBN, CCl4This compound\text{2-Methoxypyridine} + \text{NBS} \xrightarrow{\text{AIBN, CCl4}} \text{this compound} 2-Methoxypyridine+NBSAIBN, CCl4​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized under certain conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of 2-methoxy-4-pyridinecarboxaldehyde or 2-methoxy-4-pyridinecarboxylic acid.

    Reduction: Formation of 4-(bromomethyl)-2-methoxypiperidine.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Lacks the methoxy group, making it less lipophilic.

    2-Methoxypyridine: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.

    4-(Chloromethyl)-2-methoxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

4-(Bromomethyl)-2-methoxypyridine is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and physicochemical properties. The bromomethyl group enhances its utility in nucleophilic substitution reactions, while the methoxy group increases its lipophilicity and potential biological activity.

Properties

IUPAC Name

4-(bromomethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPDTLJSDLQQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600118
Record name 4-(Bromomethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-15-8
Record name 4-(Bromomethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above compound (0.060 g, 0.14 mmol) in a mixture of 1 mL of THF and 0.15 mL of water under an atmosphere of nitrogen was added 4-(bromomethyl)-2-methoxypyridine hydrobromide (0.048 g, 0.17 mmol), cesium carbonate (0.156 g, 4.80 mmol), and [1,1′-bis-(diphenyl-phosphino)-ferrocene]dichloro-palladium(II), 1:1 complex with dichloromethane (5.0 mg, 0.69 mmol). The mixture was heated at 80° C. for 3 h, cooled to rt, and diluted with dichloromethane. The organic solution was washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-5% methanol in dichloromethane to provide the title compound that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 433.2231 for [M+H]+[Calc'd for C23H29N4O3, [M+H]+=433.2234]. 1H NMR (400 MHz, CDCl3) δ 8.91-8.89 (m, 1H), 8.09-8.06 (m, 1H), 7.99-7.97 (m, 2H), 7.37 (dd, J=8.5 Hz, 4.1 Hz, 1H), 6.65 (d, J=5.2 Hz), 6.42 (s, 1H), 4.74-4.60 (m, 2H), 4.37-4.31 (m, 1H), 4.24 (s, 2H), 3.83 (s, 3H), 3.62-3.57 (m, 1H) 3.25 (s, 3H), 2.32-2.30 (m, 1H), 2.18-2.00 (m, 1H), 1.89-1.86 (m, 1H), 1.81-1.74 (m, 2H), 1.59-1.53 (m, 1H), 1.46-1.20 (m, 2H).
[Compound]
Name
compound
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0.156 g
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1′-bis-(diphenyl-phosphino)-ferrocene]dichloro-palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 100-mL round-bottomed flask was added (2-methoxy-4-pyridinyl)methanol (1.52 g, 10.92 mmol), triphenylphosphine (3.15 g, 12.02 mmol, Aldrich, St. Louis, Mo.), and carbon tetrabromide (1.165 mL, 12.02 mmol, Aldrich, St. Louis, Mo.) in DCM (20 mL). The reaction mixture was stirred at 0° C. for 2 h. The solvent was removed in vacuo and the residue was purified by silica gel chromatography, eluting with 20% EtOAc/hexanes to give 4-(bromomethyl)-2-methoxypyridine (1.98 g) as a colorless oil.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
1.165 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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